4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid
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Overview
Description
4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid is an organic compound that features a bromine atom and a methyl group attached to a benzene ring, along with a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid can be synthesized through the hydrolysis of 4-bromo-3-methylbenzonitrile . The process involves the use of borane in tetrahydrofuran (THF) at low temperatures, followed by quenching with methanol and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzoic acid: Shares a similar structure but lacks the butanoic acid moiety.
4-Bromo-3-methylbenzoyl chloride: Another related compound used in organic synthesis.
4-Bromo-3-methylbenzoic acid tert-butyl ester: A derivative used in various chemical reactions.
Uniqueness
4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound features a bromo-substituted aromatic ring and a keto group, which are significant in influencing its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C12H11BrO2, with a molecular weight of approximately 271.11 g/mol. The presence of the bromo group at the para position enhances the compound's reactivity, making it a candidate for various synthetic modifications aimed at improving biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with specific receptors or enzymes involved in inflammatory responses. This interaction is vital for understanding its pharmacodynamics and potential therapeutic applications.
Key Findings from Research Studies
- Interaction Studies : Initial research suggests that this compound may exhibit anti-inflammatory properties by inhibiting certain enzymes related to inflammatory pathways. Further studies are required to elucidate the specific mechanisms of action.
- Cytotoxicity Assays : In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential anti-cancer properties. The compound's IC50 values were evaluated in different cell lines, revealing its effectiveness in inducing apoptosis through mitochondrial pathways.
- Mechanism of Action : The compound may induce reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells. This aligns with findings from similar compounds that have demonstrated the ability to disrupt mitochondrial membrane potential.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, we can compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Bromo-4-(4-methylphenyl)-4-oxobutanoic acid | C12H11BrO2 | Similar structure; potential variations due to bromine positioning |
4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid | C12H11BrO2 | Different substituent positioning may affect reactivity |
4-(Chloro-3-methylphenyl)-4-oxobutanoic acid | C12H11ClO2 | Chlorine instead of bromine; differing pharmacological properties |
Case Studies
- Cytotoxicity in Melanoma Cells : A study evaluated the cytotoxic effects of this compound on melanoma cell lines using XTT assays. Results indicated significant cell viability reduction at concentrations above 5 µM, suggesting its potential as an anti-cancer agent.
- Anti-inflammatory Activity : Another study focused on the compound's ability to modulate inflammatory responses by inhibiting COX enzymes. The findings indicated that the compound could serve as a lead structure for developing new anti-inflammatory drugs.
Properties
CAS No. |
1310278-44-4 |
---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11BrO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
InChI Key |
UEXWMHQVFYGZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCC(=O)O)Br |
Origin of Product |
United States |
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